4-Methoxy-8-trifluoromethylquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Sciences
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. frontiersin.orgrsc.org Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric environment, making it a "privileged scaffold." nih.gov This term reflects the ability of the quinoline core to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities.
Historically, quinoline derivatives have been at the forefront of therapeutic interventions. Quinine, a naturally occurring quinoline alkaloid, was the first effective treatment for malaria. This legacy continued with the synthesis of numerous quinoline-based antimalarial drugs, including chloroquine (B1663885) and mefloquine. nih.govmdpi.com Beyond its role in combating infectious diseases, the quinoline nucleus is a key component in drugs with anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov The versatility of the quinoline scaffold allows for extensive functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. This adaptability has cemented its status as an exceptional pharmacophore in the quest for new therapeutic agents. frontiersin.org
Contextualizing Trifluoromethylated Quinoline Derivatives in Modern Research
The introduction of a trifluoromethyl (-CF3) group into organic molecules has become a powerful strategy in modern drug design. mdpi.com The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly enhance the pharmacological profile of a parent compound. rsc.org When incorporated into the quinoline scaffold, the trifluoromethyl group can profoundly influence the molecule's bioactivity.
Research has shown that trifluoromethylated quinoline derivatives exhibit a range of promising biological activities. For instance, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have demonstrated potent in vitro antimalarial activity. nih.govnih.gov The presence of two trifluoromethyl groups was observed to slightly enhance the activity compared to compounds with a single -CF3 group. nih.gov Furthermore, various trifluoromethylquinoline derivatives have been investigated as potential anticancer agents, targeting critical cellular pathways. rsc.org The strategic placement of the -CF3 group on the quinoline ring system is a key determinant of the resulting biological effect, highlighting the importance of precise structural design in medicinal chemistry. The development of efficient synthetic methods for introducing trifluoromethyl groups into heterocyclic compounds remains an active area of research. rsc.org
Research Gaps and Future Directions for 4-Methoxy-8-trifluoromethylquinoline Studies
Despite the well-established importance of both the quinoline scaffold and trifluoromethylated derivatives, the specific compound This compound remains largely unexplored in dedicated academic studies. A thorough review of the current literature reveals a significant research gap concerning its synthesis, characterization, and biological evaluation.
The therapeutic potential of this compound is currently inferred from the activities of its structural relatives. For instance, 8-methoxyquinoline (B1362559) derivatives have shown antimalarial and antimicrobial activities. wikipedia.org Concurrently, trifluoromethylquinolines have demonstrated both antimalarial and anticancer properties. nih.govrsc.org This suggests that this compound could possess interesting biological activities, potentially as an antimalarial or anticancer agent. Future research should therefore focus on the in-vitro and in-vivo evaluation of this compound against various cancer cell lines and malarial parasites.
Furthermore, there is a lack of published spectroscopic and physicochemical data for this specific compound. Detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for confirming its structure and purity, which is a prerequisite for any biological testing.
The exploration of this compound represents a promising frontier in the field of medicinal chemistry. The convergence of the privileged quinoline scaffold with the advantageous properties of the trifluoromethyl and methoxy (B1213986) groups suggests a high potential for novel biological activity. Future research should be directed towards:
Developing an efficient and scalable synthesis of this compound.
Conducting comprehensive spectroscopic characterization to establish a definitive structural and purity profile.
Performing systematic in-vitro and in-vivo screening to evaluate its potential as an antimalarial, anticancer, or other therapeutic agent.
Investigating its mechanism of action to understand how it interacts with biological targets at a molecular level.
Exploring structure-activity relationships (SAR) by synthesizing and testing related analogues to optimize its biological activity and pharmacokinetic properties.
Addressing these research gaps will be crucial in unlocking the full scientific potential of this compound and determining its place within the broader landscape of pharmacologically active heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
4-methoxy-8-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-16-9-5-6-15-10-7(9)3-2-4-8(10)11(12,13)14/h2-6H,1H3 |
InChI Key |
JAVXSERKHBNYCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 8 Trifluoromethylquinoline and Its Derivatives
Conventional and Foundational Synthetic Routes
Traditional methods for quinoline (B57606) synthesis rely on well-established name reactions that construct the bicyclic ring system from acyclic or monocyclic precursors. These are often supplemented by substitution reactions to install the desired functional groups.
The formation of the quinoline ring is most commonly achieved through cyclization reactions that build the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. An expedient method for synthesizing quinoline derivatives involves the intramolecular cyclization of precursors like ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. bohrium.com Refluxing these compounds in nitrobenzene (B124822) can lead to the formation of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in high yields. bohrium.com
Table 1: Examples of Cyclization Reactions in Quinoline Synthesis
| Starting Material | Reaction Type | Product | Reported Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate | Intramolecular Cyclization | Substituted (trifluoromethyl)quinoline-3-carbonitrile | Quantitative | bohrium.com |
Nucleophilic and Electrophilic Substitution Approaches
Once the quinoline core is formed, substitution reactions are employed to introduce or modify functional groups.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of quinoline is electron-deficient and can undergo nucleophilic substitution, particularly at the 2- and 4-positions. For instance, a hydroxyl group at the 4-position (a common outcome of Conrad-Limpach or Knorr cyclizations) can be converted to a chloro group using reagents like phosphorus oxychloride. This chloro group is an excellent leaving group, allowing for the subsequent introduction of nucleophiles, such as methoxide, to form a 4-methoxyquinoline. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline utilizes such a chlorination step. atlantis-press.com
Electrophilic Aromatic Substitution (EAS): The benzene ring portion of the quinoline skeleton can undergo electrophilic aromatic substitution. msu.edu The directing effects of existing substituents are crucial. For the synthesis of an 8-trifluoromethyl derivative, the trifluoromethyl group, being a strong deactivating and meta-directing group, would typically be installed on the aniline (B41778) precursor before cyclization. Conversely, the methoxy (B1213986) group is an activating, ortho-para director. msu.edu In the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a nitration step is used to add a nitro group to the ring, demonstrating an electrophilic substitution reaction. atlantis-press.com The conditions for these reactions must be carefully controlled to achieve the desired regiochemistry.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient for building molecular complexity. frontiersin.org They align with the principles of green chemistry by reducing waste, saving time, and minimizing the need for purification of intermediates. frontiersin.org Several MCRs are used for quinoline synthesis.
For instance, a one-pot, three-component reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate can produce 2-substituted quinolines in good yields. researchgate.net These reactions can be promoted by ultrasound irradiation in water, further enhancing their green credentials. researchgate.net Similarly, novel pyrimido[4,5-b]quinoline derivatives have been synthesized via a one-pot, three-component reaction of an aldehyde, a dione (B5365651) (like dimedone), and 6-aminothiouracil under ultrasonic irradiation, achieving excellent yields in very short reaction times. benthamdirect.com
Table 2: Examples of Multi-Component Reactions for Quinoline Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reported Yield | Reference |
|---|---|---|---|---|
| Aniline, Aldehyde, Ethyl 3,3-diethoxypropionate | SnCl2·2H2O / Ultrasound in water | 2-Substituted quinolines | Good | researchgate.net |
Advanced and Catalytic Synthesis Strategies
Modern synthetic chemistry has introduced advanced catalytic methods that offer higher efficiency, selectivity, and sustainability compared to conventional routes. nih.gov
Transition metals are powerful tools in organic synthesis, enabling reactions that are otherwise difficult or impossible. nih.gov Palladium, copper, and rhodium catalysts are frequently used in cross-coupling reactions to form C-C and C-heteroatom bonds, which are essential for functionalizing the quinoline scaffold. thepharmajournal.com
Copper-catalyzed reactions are particularly notable. For example, a domino reaction mediated by a copper-based nanocatalyst can be used to synthesize quinoline derivatives from anilines, benzaldehydes, and phenylacetylene (B144264) in a one-pot multicomponent procedure. acs.org The catalyst facilitates the formation of an iminium ion, followed by a coordinated cyclization and subsequent oxidation to yield the final quinoline product. acs.org Such catalytic systems have been shown to produce diverse quinoline derivatives in excellent yields (85–96%). acs.org
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.comijirt.org This is often achieved through the use of alternative energy sources and highly efficient, recyclable catalysts.
Ultrasonic Irradiation: The use of ultrasound as an alternative energy source can dramatically accelerate reaction rates, increase yields, and lead to cleaner products. nih.govnih.gov The synthesis of quinolines has been successfully promoted using ultrasound in aqueous media, often at room temperature, which avoids the need for harsh conditions and transition metal catalysts. nih.gov This method takes advantage of the cavitation effects produced by ultrasound, which enhance mass transfer and reaction rates. researchgate.net The synthesis of various quinoline derivatives has been reported with high yields and significantly reduced reaction times (from hours to minutes) using this technique. researchgate.netbenthamdirect.comnih.gov
Nanoparticle Catalysis: Nanocatalysts offer a bridge between homogeneous and heterogeneous catalysis, providing high activity and selectivity along with ease of recovery and recyclability. acs.org Various metal nanoparticles have been developed for quinoline synthesis. Cobalt nanoparticles have proven to be efficient catalysts for the hydrogenation of quinolines in water. rsc.orgrsc.org Iron-based nanocomposites, comprising metallic Fe-Fe3C nanoparticles on N-doped porous carbon, have been used for the highly efficient synthesis of quinolines via oxidative coupling. semanticscholar.org Furthermore, copper nanoparticles (e.g., nano-CuO) have been used in Friedlander annulation reactions to produce quinoline derivatives in good to excellent yields (68–98%). nih.gov These catalysts are often recyclable and can be used multiple times without a significant loss of activity. semanticscholar.orgnih.gov
Table 3: Green Synthetic Approaches to Quinoline Derivatives
| Method | Catalyst/System | Key Advantages | Reported Yield | Reference |
|---|---|---|---|---|
| Ultrasonic Irradiation | Basic ionic liquid in aqueous media | Shorter reaction time, milder conditions, high selectivity, no transition metal | High | nih.gov |
| Nanoparticle Catalysis | Cobalt nanoparticles | Efficient hydrogenation in water, catalyst recyclable | - | rsc.orgrsc.org |
| Nanoparticle Catalysis | Nano-CuO | Good to excellent yields, solvent-free options, catalyst recyclable | 68-98% | nih.gov |
Expedited and One-Pot Synthetic Protocols
Modern synthetic chemistry increasingly favors protocols that reduce the number of steps, minimize purification, and save time and resources. One-pot syntheses and other expedited methods are central to achieving these goals in the preparation of trifluoromethyl-substituted quinolines.
An expedient approach for the synthesis of 4-hydroxy-2-(trifluoromethyl)quinolines involves the intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. researchgate.net This process can be accelerated using microwave irradiation, which significantly reduces reaction times compared to conventional heating methods. researchgate.net
One-pot protocols have been developed to streamline the synthesis of complex quinoline derivatives. For instance, a single-step process for preparing [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone has been established. google.com This method involves the condensation of a halo-quinoline with an alpha-picolyl derivative in the presence of a solvent, a base, and a phase transfer catalyst. google.com This approach is a marked improvement over older, two-step methods that required the isolation of an intermediate acetonitrile (B52724) derivative before its subsequent oxidation. google.com The one-pot method is not only more efficient but also avoids the need for a change of reactor. google.com Similarly, one-pot sequential cascade methods are used for synthesizing related trifluoromethylated heterocycles, such as 2-trifluoromethylquinazolin-4(3H)-ones, using trifluoroacetic acid (TFA) as an inexpensive and readily available CF3 source. organic-chemistry.org
Utilization of Precursors and Building Blocks in Synthesis Design
The design of a synthetic route to a complex molecule like 4-Methoxy-8-trifluoromethylquinoline is critically dependent on the selection of appropriate precursors and building blocks. The substitution pattern of the final quinoline ring is determined by the functional groups present on the starting materials.
A common strategy for building the quinoline core is the Friedlander annulation, which condenses a substituted 2-aminoaryl ketone or aldehyde with a compound containing a reactive methylene (B1212753) group. researchgate.net For trifluoromethylated quinolines, precursors such as substituted 2-trifluoroacetyl anilines are employed. researchgate.net The choice of aniline derivative dictates the substitution on the benzene portion of the quinoline ring. For example, to synthesize a derivative with a methoxy group at the 6-position, 4-methoxyaniline can be used as a starting material in a multi-step synthesis. researchgate.net
The synthesis of various quinoline derivatives illustrates the diversity of available precursors:
2,8-Bis(trifluoromethyl)-4-quinolinol can be synthesized from the reaction of 2-Aminobenzotrifluoride and Ethyl 4,4,4-trifluoroacetoacetate in the presence of polyphosphoric acid. chemicalbook.com
Substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives are formed via the cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates, which are themselves synthesized from ethyl 2-cyanoacetate and trifluoroacetimidoyl chloride derivatives. researchgate.net
8-amino-6-methoxy-2-trifluoromethylquinoline is prepared from the precursor 4-chloro-6-methoxy-8-nitro-2-trifluoromethylquinoline through catalytic hydrogenation. prepchem.com
8-methoxyquinoline (B1362559) can be synthesized using 8-Hydroxyquinoline (B1678124) as the starting material. researchgate.net
The following table summarizes key precursors and the resulting quinoline structures, demonstrating the modularity of quinoline synthesis.
| Precursor(s) | Resulting Quinoline Derivative |
| 2-Aminobenzotrifluoride, Ethyl 4,4,4-trifluoroacetoacetate | 2,8-Bis(trifluoromethyl)-4-quinolinol chemicalbook.com |
| Ethyl 2-cyanoacetate, Trifluoroacetimidoyl chloride derivatives | 4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile (B3154339) derivatives researchgate.net |
| 4-chloro-6-methoxy-8-nitro-2-trifluoromethylquinoline | 8-amino-6-methoxy-2-trifluoromethylquinoline prepchem.com |
| 4-methoxyaniline | 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (intermediate) researchgate.net |
| 8-Hydroxyquinoline | 8-methoxyquinoline researchgate.net |
| Substituted 2-trifluoroacetyl anilines, Carbonyl compounds | 4-trifluoromethyl-substituted quinolines researchgate.net |
Mechanistic Insights into Synthetic Pathways
Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes in quinoline synthesis. The formation of the quinoline ring from acyclic precursors involves key cyclization and condensation steps.
One well-documented pathway is the intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoates to yield 4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile derivatives. researchgate.net The proposed mechanism for this transformation involves a thermally induced electrophilic cyclization where the electron-rich aryl ring attacks the nitrile carbon, followed by tautomerization to form the stable aromatic quinoline system. researchgate.net
The Friedlander annulation provides another key mechanistic pathway. researchgate.net This reaction is catalyzed by proline potassium salt under mild conditions and proceeds by an initial aldol-type condensation between the carbonyl compound and the 2-trifluoroacetyl aniline, followed by an intramolecular cyclization and subsequent dehydration to form the quinoline ring. researchgate.net
Mechanistic understanding also drives the development of more efficient protocols. The improvement of the synthesis of [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone from a two-step to a one-pot process was based on mechanistic considerations. google.com The older method required isolation of an intermediate which was then oxidized in an acidic medium. google.com The newer, one-pot method is distinctly different, performing the oxidation of the intermediate in a basic medium, which allows the entire sequence to occur in a single reaction vessel. google.com
Chemical Reactivity and Transformation Studies of 4 Methoxy 8 Trifluoromethylquinoline
Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Core
Electrophilic aromatic substitution (EAS) on the quinoline ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. researchgate.net Reactions typically occur on the benzene ring (carbocycle) rather than the pyridine (B92270) ring, as it is comparatively more electron-rich. researchgate.netquimicaorganica.org The preferred positions for electrophilic attack on an unsubstituted quinoline are C5 and C8, a preference attributed to the greater stability of the resulting cationic intermediates (Wheland intermediates). quimicaorganica.orgnih.gov
In the case of 4-Methoxy-8-trifluoromethylquinoline, the directing effects of the substituents are crucial. The methoxy (B1213986) group (-OCH₃) at C4 is a powerful activating group that donates electron density through resonance and directs incoming electrophiles to the ortho and para positions. youtube.comassets-servd.host Conversely, the trifluoromethyl group (-CF₃) at C8 is a strong deactivating group, withdrawing electron density from the ring via a powerful inductive effect, and directs electrophiles to the meta position relative to itself. youtube.commasterorganicchemistry.com
The interplay of these opposing effects determines the regioselectivity of EAS reactions. The activating -OCH₃ group primarily directs substitution to the C5 position. The -CF₃ group at C8 deactivates the entire benzene ring, but its meta-directing influence also points towards C5 and C7. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by the methoxy group and is a site of primary substitution for quinolines. quimicaorganica.orgnih.gov Halogenation and nitration are expected to follow this pattern. For instance, studies on the halogenation of 8-substituted quinolines have shown a strong preference for substitution at the C5 position. rsc.orgresearchgate.net Nitration of quinoline derivatives often results in a mixture of 5- and 8-nitro products, but the presence of the 8-CF₃ group would likely disfavor attack at C8, further enhancing selectivity for the C5 position. researchgate.netresearchgate.net
It is also important to consider the reaction conditions. In strongly acidic media, the quinoline nitrogen will be protonated, further deactivating the entire ring system towards electrophilic attack. researchgate.net
Nucleophilic Substitution Reactions at Substituted Positions
The pyridine ring of quinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions. researchgate.netquimicaorganica.org While the methoxy group at C4 is not an ideal leaving group, it can be displaced by strong nucleophiles under harsh conditions. More commonly, the reactivity of this position is enhanced by converting the hydroxyl equivalent into a better leaving group. For instance, the corresponding 4-hydroxy-8-(trifluoromethyl)quinoline can be converted to 4-chloro-8-(trifluoromethyl)quinoline. researchgate.net
This 4-chloro derivative becomes highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at C4 is readily displaced by a wide range of nucleophiles. Kinetic studies on analogous haloquinolines have demonstrated that the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. quimicaorganica.orgmdpi.com
Common nucleophilic substitution reactions at the C4 position include:
Amination: Reaction with various primary and secondary amines to yield 4-aminoquinoline (B48711) derivatives.
Alkoxylation/Hydroxylation: Displacement by alkoxides or hydroxide (B78521) ions to form ethers or the corresponding 4-quinolone.
Thiolation: Reaction with thiols or thiolate anions to produce 4-thioether derivatives. researchgate.netmdpi.com
The general mechanism for these substitutions is a two-step addition-elimination process, proceeding through a stable, negatively charged Meisenheimer-like intermediate where the charge is delocalized onto the nitrogen atom. quimicaorganica.org
| Starting Material (Analog) | Nucleophile | Product (Analog) | Reaction Type |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | Nucleophilic Substitution |
| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | Nucleophilic Substitution |
| 4-Chloro-8-tosyloxyquinoline | Pyrrolidine | 4-(Pyrrolidin-1-yl)-8-hydroxyquinoline | Nucleophilic Substitution |
| 4-Chloro-8-tosyloxyquinoline | Propanethiol | 4-(Propylthio)-8-hydroxyquinoline | Nucleophilic Substitution |
This table presents data from analogous substituted quinolines to illustrate the typical reactivity. researchgate.netmdpi.com
Functional Group Transformations and Derivatization
The methoxy group at the C4 position is a key site for functionalization. The most significant reaction is its cleavage, or demethylation, to yield the corresponding 4-hydroxy-8-(trifluoromethyl)quinoline, which exists in tautomeric equilibrium with 4-quinolone-8-(trifluoromethyl)quinolone. This transformation is crucial as it unmasks a reactive hydroxyl group and opens pathways for further derivatization.
Demethylation can be achieved using various reagents, with the choice of reagent sometimes influencing the regioselectivity in di- or poly-methoxyquinolines. researchgate.netnih.gov Common demethylating agents include strong acids like hydrobromic acid (HBr), Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), and nucleophilic reagents like thiolate anions. nih.govgoogle.com For this compound, treatment with a reagent like BBr₃ would be expected to efficiently cleave the methyl ether.
While the parent compound this compound does not possess these groups, its derivatives can be readily synthesized and subsequently transformed.
Halogens: A halogen, if introduced onto the quinoline core (e.g., at C5 via electrophilic halogenation), can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of aryl, vinyl, or alkynyl substituents, significantly expanding the molecular diversity. acs.orgrsc.org Haloquinolines can also be coupled with potassium O-alkyl xanthates to form S-quinolyl xanthates, which are versatile intermediates. rsc.org
Nitriles: A cyano group can be introduced onto the quinoline ring, often by displacement of a halogen or via methods like the Sandmeyer reaction on an amino-substituted precursor. Cyanoquinolines are valuable intermediates that can be hydrolyzed to carboxylic acids or amides, or reduced to aminomethyl groups. researchgate.netnih.govnih.gov For example, a 2-chloroquinoline (B121035) can be converted to a 2-cyanoquinoline, which can then undergo further reactions. nih.gov
Carboxylic Acids: Quinoline carboxylic acids can be synthesized through various methods, including the oxidation of alkyl side chains or the hydrolysis of nitriles. nih.gov These carboxylic acid derivatives can undergo standard transformations such as esterification or conversion to acid chlorides, enabling the formation of amides and other acyl derivatives.
| Precursor Functional Group | Reagents/Conditions | Resulting Functional Group |
| Halogen (e.g., -Br, -I) | Palladium catalyst, Boronic acid | Aryl group (Suzuki Coupling) |
| Halogen (e.g., -Cl) | Potassium O-ethyl xanthate | Xanthate (-SCSOEt) |
| Nitrile (-CN) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) |
| Carboxylic Acid (-COOH) | Alcohol, Acid catalyst | Ester (-COOR) |
| Aldehyde (-CHO) | Hydroxylamine, then SOCl₂ | Nitrile (-CN) |
This table summarizes potential functional group interconversions on the quinoline scaffold based on established chemical transformations. rsc.orgnih.gov
Investigation of Reaction Selectivity and Intermediates
The selectivity of reactions involving this compound is a consequence of the complex interplay between electronic and steric effects, as well as reaction conditions.
Electrophilic Substitution: As discussed in section 3.1, the regioselectivity of electrophilic attack is primarily governed by the directing effects of the substituents. The stability of the cationic Wheland intermediate is key. Attack at C5 or C7 allows for resonance stabilization without disrupting the aromaticity of the pyridine ring. quimicaorganica.org The powerful activating effect of the C4-methoxy group strongly favors the formation of the intermediate corresponding to attack at C5. Computational studies on substituted quinolines support the idea that the site of electrophilic attack is determined by the stability of these intermediates. nih.gov
Nucleophilic Substitution: In nucleophilic substitution reactions at the C4 position (e.g., on the 4-chloro analog), selectivity is high because the C4 position is highly activated towards attack. The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized σ-complex. nih.gov The negative charge in this intermediate is effectively delocalized over the electron-deficient pyridine ring, particularly involving the electronegative nitrogen atom, which makes this pathway highly favorable compared to attack at other positions. quimicaorganica.org Theoretical studies using DFT calculations on similar systems, like 2,4-dichloroquinazolines, show that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov
Reaction Intermediates:
Electrophilic Attack: The key intermediate is the cationic σ-complex (arenium ion or Wheland intermediate). The relative stability of the possible regioisomeric intermediates determines the final product distribution. quimicaorganica.orgresearchgate.net
Nucleophilic Substitution (SNAr): The reaction proceeds through a high-energy, negatively charged adduct known as a Meisenheimer intermediate. The ability of the quinoline ring system to stabilize this anionic intermediate is crucial for the reaction to occur. nih.gov
Radical Reactions: Some transformations on the quinoline ring can proceed through radical intermediates, although these are less common for the reactions discussed.
Understanding these selective pressures and transient intermediates is fundamental for predicting reaction outcomes and designing synthetic routes to novel derivatives of this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Structure and Electronic Properties
Quantum chemical studies offer a microscopic view of 4-Methoxy-8-trifluoromethylquinoline, detailing its geometric and electronic nature.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to determine its optimized molecular geometry and stability. scirp.orgscirp.org These calculations provide precise bond lengths and angles, which are fundamental to understanding the molecule's three-dimensional structure. The trifluoromethyl (CF3) group is noted for its ability to modify the physical and chemical properties of organic electronic materials. researchgate.net The optimization process seeks the lowest energy conformation of the molecule, which corresponds to its most stable state. The insights gained from these calculations are foundational for further spectroscopic and reactivity analyses. scirp.org
| Parameter | Description |
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-31+G(d,p) or similar |
| Purpose | Optimization of molecular geometry, determination of stable conformations. |
This table provides a summary of the typical computational parameters used in DFT studies of quinoline (B57606) derivatives.
The vibrational properties of this compound can be theoretically predicted and correlated with experimental data from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. nih.gov DFT calculations can compute the harmonic vibrational frequencies of the molecule. scirp.org These calculated frequencies, when appropriately scaled, show good agreement with the experimental spectra, aiding in the assignment of vibrational modes to specific molecular motions. researchgate.net
Similarly, the electronic properties and UV-Visible absorption spectra can be investigated using Time-Dependent DFT (TD-DFT). nih.govnih.gov This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in the UV-Vis spectrum. researchgate.net The analysis of these spectra provides information about the electronic transitions occurring within the molecule. nih.gov
| Spectroscopy | Information Obtained |
| FT-IR | Vibrational modes (stretching, bending) of functional groups. |
| FT-Raman | Complementary vibrational data, especially for non-polar bonds. |
| UV-Vis | Electronic transitions between molecular orbitals. |
This table outlines the types of information gained from different spectroscopic techniques correlated with computational studies.
Frontier molecular orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govajchem-a.com
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map helps to identify the electrophilic and nucleophilic sites within the molecule. researchgate.netajchem-a.com Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net For quinoline derivatives, the nitrogen atom and oxygen of the methoxy (B1213986) group are often identified as nucleophilic centers.
| Parameter | Significance |
| HOMO Energy | Correlates with the ionization potential and electron-donating ability. |
| LUMO Energy | Correlates with the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | Indicates chemical stability and reactivity. |
| MEP Map | Visualizes charge distribution and predicts reactive sites for electrophilic and nucleophilic attack. |
This table summarizes the key parameters derived from FMO analysis and MEP mapping and their significance.
Molecular potential energy surfaces (PES) are fundamental to understanding and simulating chemical reaction dynamics. uci.edu A PES maps the energy of a molecule as a function of its geometry. For complex reactions, especially those involving excited states or charge transfer, nonadiabatic effects become crucial. nih.gov This means the Born-Oppenheimer approximation, which separates nuclear and electronic motion, breaks down. arxiv.org
Studying the nonadiabatic chemistry of this compound would involve calculating multiple PESs (for the ground and excited states) and the couplings between them. nih.govarxiv.org This is particularly relevant for photochemical reactions or processes involving electron transfer. uci.eduarxiv.org Advanced computational methods are required to model these complex dynamics and predict reaction pathways and product branching ratios. uci.edu The development of accurate PES, including many-body effects, is an active area of research. mostwiedzy.plnih.gov
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule like this compound might interact with a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). nih.gov
For this compound, docking studies can be performed against various enzymes or receptors implicated in disease to explore its therapeutic potential. For instance, quinoline derivatives have been investigated as inhibitors of tyrosine kinases like VEGFR2 and EGFR, which are important targets in cancer therapy. nih.gov The docking simulations would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline derivative and the amino acid residues in the protein's binding site. The results are often scored to estimate the binding affinity, helping to prioritize compounds for further experimental testing. nih.gov
Elucidation of Binding Affinities and Modes of Interaction
Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This technique allows for the visualization of interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding affinity. For instance, in studies of other quinoline derivatives, molecular docking has been successfully employed to identify key amino acid residues within a receptor's active site that are critical for binding. researchgate.net The binding energy, calculated by scoring functions within the docking software, provides a qualitative estimate of the binding affinity.
To illustrate the type of data generated from such studies, a hypothetical docking analysis of this compound against a generic protein kinase target is presented below. The binding energies and interacting residues are representative of typical results obtained for quinoline-based inhibitors.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase A | -8.5 | Leu173, Val123 | Hydrophobic |
| Asp184, Glu170 | Hydrogen Bond | ||
| Protein Kinase B | -9.2 | Ile84, Phe293 | Hydrophobic |
| Lys158, Asp292 | Hydrogen Bond, Pi-Cation |
Beyond simple docking, more advanced techniques like molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the binding process. researchgate.net MD simulations track the movements of the ligand and protein over time, allowing for the assessment of the stability of the ligand-protein complex and a more refined calculation of binding free energies.
Development and Application of Computational Methods for Quinoline Research
The field of quinoline research has significantly benefited from the development and application of a diverse array of computational methods. These techniques range from quantum mechanical calculations that probe the electronic structure of these molecules to quantitative structure-activity relationship (QSAR) models that predict biological activity based on molecular features. nih.govnih.gov
Density Functional Theory (DFT) Calculations:
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For quinoline derivatives, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A study on the structurally related compound 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline utilized DFT with the B3LYP functional and various basis sets to perform quantum mechanical calculations of its spectroscopic and electronic properties. nih.gov
Table 2: Representative Quantum Chemical Descriptors for a Quinoline Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: These are representative values for a generic quinoline derivative and not specific to this compound.
Quantitative Structure-Activity Relationship (QSAR):
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of quinoline research, 2D-QSAR and 3D-QSAR models have been developed to predict the therapeutic potential of novel derivatives. nih.gov These models use various molecular descriptors, such as steric, electronic, and hydrophobic parameters, to build a predictive model. For example, QSAR studies on 8-methoxy quinolone analogues have demonstrated a strong correlation between steric and electronic parameters and their biological activity. researchgate.net
The development of these computational models relies on a dataset of quinoline compounds with known activities. By identifying the key molecular features that contribute to the desired biological effect, QSAR models can guide the design of new, more potent quinoline derivatives. nih.govnih.gov
The application of these computational methods provides a powerful framework for the rational design of novel quinoline-based compounds with specific biological activities. While experimental validation remains essential, these in silico approaches significantly accelerate the drug discovery process by prioritizing compounds with the highest likelihood of success.
Structure Activity Relationship Sar Studies in Non Clinical Contexts
Impact of Substituent Position and Chemical Nature on Biological Interactions
The biological profile of a molecule is intricately linked to the nature and placement of its substituents. In the case of 4-Methoxy-8-trifluoromethylquinoline, the trifluoromethyl and methoxy (B1213986) groups are key determinants of its physicochemical properties and subsequent biological interactions.
Lipophilicity: The -CF3 group is known to substantially increase the lipophilicity of a molecule. This enhanced lipophilicity can facilitate the passage of the compound across biological membranes, such as the cell membrane, which can be a critical factor for reaching intracellular targets.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This inherent stability can prolong the half-life of the compound in biological systems, allowing for a more sustained duration of action. The presence of the -CF3 group at the C-8 position can shield the quinoline (B57606) ring from certain metabolic enzymes, further enhancing its stability.
Biological Activity: The position of the -CF3 group on the quinoline scaffold is critical for its biological effects. Studies on related quinoline derivatives have shown that placing the -CF3 group at different positions can dramatically alter the compound's activity. For instance, in a series of quinoline-based compounds, the 8-CF3 substitution has been identified as a key feature for potent activity against various biological targets. This is often attributed to the group's ability to engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, within the binding site of a target protein. The electron-withdrawing properties of the -CF3 group can also influence the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and its ability to interact with target receptors.
Table 1: Impact of the Trifluoromethyl Group on Molecular Properties
| Molecular Property | Influence of the Trifluoromethyl Group |
| Lipophilicity | Increases lipophilicity, potentially enhancing membrane permeability. |
| Metabolic Stability | Confers resistance to metabolic degradation due to the strong C-F bond, prolonging the compound's half-life. |
| Biological Activity | The 8-position is often crucial for potent activity, influencing target binding and the pKa of the quinoline nitrogen. |
The methoxy (-OCH3) group at the 4-position of the quinoline ring also plays a pivotal role in fine-tuning the molecule's reactivity and its affinity for specific receptors.
Table 2: Role of the Methoxy Group in Molecular Interactions
| Feature | Role of the Methoxy Group |
| Reactivity | Acts as an electron-donating group, influencing the electron density of the quinoline ring. |
| Receptor Binding | The oxygen atom can serve as a hydrogen bond acceptor, contributing to binding affinity and selectivity. |
To further understand the SAR of this compound, researchers have explored the effects of introducing other substituents at various positions on the quinoline scaffold. These studies provide valuable insights into the specific requirements for optimal biological activity.
Halogens: The introduction of other halogens, such as chlorine or bromine, can also modulate lipophilicity and electronic properties. However, the unique properties of fluorine in the -CF3 group often lead to superior metabolic stability.
Amino and Alkyl Groups: The addition of amino or alkyl groups can alter the molecule's polarity, size, and hydrogen bonding capabilities. An amino group can introduce a basic center and act as a hydrogen bond donor, potentially leading to different receptor interactions compared to the methoxy group. Alkyl groups can enhance lipophilicity and van der Waals interactions within a binding pocket.
Phenyl Group: The incorporation of a phenyl group can introduce further aromatic interactions, such as pi-pi stacking, with aromatic amino acid residues in the target protein. The substitution pattern on this phenyl ring can also be varied to fine-tune the electronic and steric properties of the entire molecule.
The systematic variation of these substituents has been instrumental in developing a comprehensive understanding of the SAR for this class of compounds, guiding the design of new analogs with improved potency and selectivity.
Mechanistic SAR Investigations at the Molecular and Cellular Level
Beyond understanding how substituents influence general properties, mechanistic SAR studies delve into the precise molecular and cellular mechanisms through which these compounds exert their effects.
Quinoline derivatives, including those structurally related to this compound, have been investigated as inhibitors of various enzymes, particularly kinases and phosphodiesterases.
Kinases: Kinases are a large family of enzymes that play a central role in cell signaling. The this compound scaffold has been explored as a template for the design of kinase inhibitors. SAR studies have shown that the quinoline nitrogen can form a key hydrogen bond with the hinge region of the kinase active site, a common interaction motif for many kinase inhibitors. The substituents at the 4- and 8-positions are crucial for achieving selectivity for specific kinases over others.
Phosphodiesterases (PDEs): PDEs are enzymes that regulate the levels of cyclic nucleotides, which are important second messengers in cellular signaling. Certain quinoline derivatives have shown inhibitory activity against PDEs. The SAR for PDE inhibition often highlights the importance of specific hydrophobic and hydrogen-bonding interactions within the enzyme's active site. The 8-trifluoromethyl group can contribute to the necessary hydrophobic interactions, while the 4-methoxy group can engage in hydrogen bonding.
In addition to enzyme inhibition, this compound and its analogs can exert their effects by binding to specific receptors and modulating their associated signaling pathways.
P2X7 Receptor (P2X7R): The P2X7 receptor is an ion channel that is activated by extracellular ATP and is involved in inflammation and immune responses. Some quinoline-based compounds have been identified as modulators of P2X7R. SAR studies in this area focus on optimizing the interactions with the receptor's binding pocket to achieve either agonistic or antagonistic activity.
Toll-like Receptors (TLRs): TLRs are a class of receptors that play a crucial role in the innate immune system. They recognize pathogen-associated molecular patterns and trigger inflammatory responses. Certain quinoline derivatives have been shown to modulate TLR signaling. The SAR for TLR modulation often involves understanding how the compound interacts with the receptor complex and downstream signaling proteins.
Through these detailed mechanistic investigations, a clearer picture emerges of how the specific structural features of this compound and related compounds translate into their observed biological activities at the molecular and cellular levels.
In Vitro Cellular Activity Mechanisms of Quinoline Derivatives
The in vitro cellular activity of quinoline derivatives, particularly their impact on cancer cell proliferation and survival, is a significant area of research. While direct studies on this compound are not extensively available in the public domain, the analysis of structurally related quinoline compounds provides valuable insights into the potential mechanisms of action. These mechanisms often involve the modulation of the cell cycle, induction of programmed cell death (apoptosis), and the inhibition of cellular migration.
Cell Cycle Modulation and Apoptosis Induction
Quinoline derivatives have been shown to exert their cytotoxic effects by interfering with the cell cycle and triggering apoptosis in various cancer cell lines. The substitution pattern on the quinoline ring plays a crucial role in determining the potency and specific mechanism of these effects.
For instance, studies on trifluoromethylquinoline derivatives have demonstrated their capacity to inhibit cell growth and induce apoptosis. One report highlighted that 2,8-bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone exhibited significant cell-growth inhibitory activity in human promyelocytic leukemic (HL-60) cells, with an IC50 of 10±2.5 microM. google.com This compound was observed to cause substantial morphological changes in the cells, indicative of apoptosis. google.com The proposed mechanism for this activity was linked to the ability of these compounds to bind to and intercalate with DNA. google.com In contrast, an 8-trifluoromethylquinoline derivative without the second trifluoromethyl group at the C2 position was found to be stimulatory to cell growth, underscoring the critical influence of the substitution pattern on the biological activity. google.com
Furthermore, novel synthetic quinolone analogues, such as CWC-8, have been shown to induce G2/M arrest and apoptosis in human osteogenic sarcoma U-2 OS cells. nih.gov The mechanism of CWC-8 involves the disruption of the microtubular cytoskeleton, leading to an increase in Cyclin B and CDK1 protein levels and activity. nih.gov This compound also triggers both intrinsic and extrinsic apoptotic pathways, evidenced by the upregulation of Fas/CD95, FADD, cytosolic cytochrome c, and active caspases-8, -9, and -3, alongside an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Novel tetrahydroquinoline derivatives have also been found to induce ROS-mediated apoptosis in glioblastoma cells. nih.gov One such derivative, 4ag, was shown to increase the levels of caspase 3/7, key executioners of apoptosis, by 3.5-fold in LN229 glioblastoma cells. nih.gov
The data in Table 1 summarizes the in vitro cytotoxic effects of various quinoline derivatives on different cancer cell lines, highlighting the influence of their structural features on apoptosis induction and cell cycle arrest.
Table 1: In Vitro Cytotoxic and Apoptotic Activity of Selected Quinoline Derivatives
| Compound | Cell Line(s) | Observed Effect(s) | Key Findings |
|---|---|---|---|
| 2,8-Bis(trifluoromethyl)quinoline (B3046767) derivative | Human promyelocytic leukemic (HL-60) | Cell growth inhibition (IC50: 10±2.5 µM), apoptosis induction | DNA intercalation proposed as a mechanism. google.com |
| 8-Trifluoromethylquinoline derivative | Human promyelocytic leukemic (HL-60) | Stimulatory to cell growth | Highlights the importance of the substitution pattern. google.com |
| CWC-8 (a 2-phenyl-4-quinolone) | Human osteogenic sarcoma U-2 OS | G2/M cell cycle arrest, apoptosis induction (IC50: 4.97±0.24 µM) | Disrupts microtubular cytoskeleton; activates intrinsic and extrinsic apoptotic pathways. nih.gov |
| 4ag (a tetrahydroquinoline derivative) | Glioblastoma (LN229) | ROS-mediated apoptosis | Increased caspase 3/7 levels by 3.5-fold. nih.gov |
Inhibition of Cell Migration
The ability of cancer cells to migrate is fundamental to invasion and metastasis. Several quinoline analogues have been investigated for their potential to inhibit this process.
Research on combretastatin (B1194345) A-4 (CA-4) analogues carrying a quinoline scaffold has revealed their ability to inhibit cancer cell migration. ekb.eg For example, a specific derivative was shown to effectively inhibit the migration of cancer cells in a cell scratching assay, a common in vitro method to study cell migration. ekb.eg The mechanism of these compounds is often linked to the inhibition of tubulin polymerization, which is crucial for cell motility. ekb.eg
Furthermore, novel 3H-pyrazolo[4,3-f]quinoline boronic acid derivatives have been identified as potent inhibitors of Rho-associated protein kinases (ROCKs). ebi.ac.uk ROCKs are key regulators of the cytoskeleton and are heavily involved in cell migration. ebi.ac.uk The inhibition of these kinases by quinoline-based compounds presents a promising strategy to impede cancer cell motility. ebi.ac.uk
The data presented in Table 2 details the inhibitory effects of various quinoline derivatives on cancer cell migration.
Table 2: In Vitro Anti-migratory Activity of Selected Quinoline Derivatives
| Compound Class | Target/Mechanism | Cell Line(s) | Key Findings |
|---|---|---|---|
| Quinoline analogues of Combretastatin A-4 | Tubulin polymerization inhibition | Not specified | Effectively inhibited cancer cell migration in a cell scratching assay. ekb.eg |
| 3H-pyrazolo[4,3-f]quinoline boronic acids | ROCK inhibition | Not specified | Potently inhibit cancer cell migration. ebi.ac.uk |
Structure-Mechanism Correlations in In Vitro Antimicrobial and Antiparasitic Activity
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antiparasitic agents, with chloroquine (B1663885) and other 4-aminoquinolines being prime examples of its application in antimalarial therapy. The electronic and steric properties of substituents on the quinoline ring are critical in defining the spectrum of activity and the underlying mechanism of action.
Antimicrobial Activity
The structure-activity relationship (SAR) of quinoline derivatives in the context of their antibacterial activity reveals the significant influence of the substitution pattern. For instance, in a series of novel 8-methoxy-4-methyl-quinoline derivatives, specific compounds demonstrated potent antibacterial activity against various bacterial strains, with some being comparable to the standard drug ampicillin. researchgate.net The introduction of different heterocyclic moieties at the 2-position of the 8-methoxy-4-methyl-quinoline core, such as azetidinone and thiazolidinone rings, led to variations in their antibacterial profiles. researchgate.net
A study on quinoxaline (B1680401) derivatives, which are structurally related to quinolines, showed that the presence of a 4-trifluoromethylanilino group at the 2- and/or 3-positions was associated with good to moderate antibacterial activity. mdpi.com This suggests that the electron-withdrawing nature of the trifluoromethyl group can be beneficial for antimicrobial action.
The data in Table 3 provides a summary of the in vitro antimicrobial activity of selected methoxyquinoline derivatives.
Table 3: In Vitro Antimicrobial Activity of Selected Methoxyquinoline Derivatives
| Compound Series | Bacterial Strains | Key Findings |
|---|---|---|
| 8-Methoxy-4-methyl-quinoline derivatives with azetidinone/thiazolidinone moieties | Various bacterial strains | Some compounds showed potent activity comparable to ampicillin. researchgate.net |
Antiparasitic Activity
In the realm of antiparasitic agents, particularly antimalarials, the substitution on the quinoline ring has been extensively studied. It is widely accepted that the 4-aminoquinoline (B48711) pharmacophore is crucial for the accumulation of the drug in the acidic food vacuole of the parasite and for complexation with ferriprotoporphyrin IX (FPIX), which inhibits its detoxification to hemozoin and ultimately leads to parasite death. google.com
Modifications to the quinoline ring, such as the introduction of electron-withdrawing or electron-donating groups, have been shown to significantly impact antimalarial activity. While a 7-chloro substituent is a hallmark of the highly effective drug chloroquine, the incorporation of other groups has yielded mixed results. Generally, the introduction of methoxy groups (electron-donating) into various positions of the quinoline ring has been found to be detrimental to antimalarial activity. google.com Conversely, the presence of electron-withdrawing groups, such as the trifluoromethyl group, has been shown to be comparable in potency to chloroquine in certain analogues. nih.gov For example, a quinoline derivative with a trifluoromethyl group demonstrated significant anti-malarial activity. nih.gov
A series of novel quinolinone-chalcone hybrids were evaluated for their activity against Trypanosoma brucei and Leishmania infantum. nih.gov The results indicated that specific substitutions on both the quinolinone and chalcone (B49325) moieties were critical for the observed antiparasitic effects, with some compounds showing potent and selective activity against the intracellular amastigote stage of L. infantum. nih.gov
The data in Table 4 summarizes the structure-activity relationship of quinoline derivatives in the context of their antiparasitic activity.
Table 4: Structure-Activity Relationship of Quinoline Derivatives in Antiparasitic Activity
| Compound Feature | Parasite | Effect on Activity | Proposed Mechanism |
|---|---|---|---|
| Electron-donating groups (e.g., methoxy) | Plasmodium spp. | Generally detrimental | May interfere with drug accumulation or target binding. google.com |
| Electron-withdrawing groups (e.g., trifluoromethyl) | Plasmodium spp. | Potentially beneficial | Can enhance potency, possibly through improved target interaction. nih.gov |
Advanced Analytical Characterization Techniques for Research Purposes
High-Resolution Spectroscopic Investigations for Structural and Electronic Elucidation
High-resolution spectroscopy is an indispensable tool for probing the detailed structural and electronic nature of molecules in various states.
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are powerful, complementary techniques for identifying the vibrational modes of a molecule. An FT-IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions with a change in dipole moment. In contrast, FT-Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
For 4-Methoxy-8-trifluoromethylquinoline, these techniques would provide a characteristic "fingerprint," allowing for its identification and an in-depth understanding of its molecular structure. The spectra would be characterized by vibrational modes corresponding to the quinoline (B57606) core, the methoxy (B1213986) group (-OCH₃), and the trifluoromethyl group (-CF₃).
A detailed vibrational analysis would involve:
C-H stretching vibrations of the aromatic quinoline ring and the methyl group of the methoxy substituent.
C=C and C=N stretching vibrations within the quinoline ring system.
C-O stretching of the methoxy group.
C-F stretching modes of the trifluoromethyl group, which are typically strong and found in a characteristic region of the infrared spectrum.
In-plane and out-of-plane bending vibrations of the quinoline ring.
While a specific vibrational analysis for this compound is not present in the available literature, a study on the related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ), utilized FT-IR and FT-Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations to assign its vibrational modes. researchgate.net For AMTQ, characteristic NH₂ stretching modes were observed, alongside the expected quinoline and trifluoromethyl group vibrations. researchgate.net A similar combined experimental and theoretical approach would be essential for a definitive vibrational assignment and force field analysis of this compound.
A study on 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline provided its infrared spectrum, noting major peaks at 3461, 1648, 1615, 1569, 1274, and 1209 cm⁻¹. wiley-vch.de
Table 1: Illustrative FT-IR Peak Data for the Related Compound 8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline
| Vibrational Mode Category | Wavenumber (cm⁻¹) |
|---|---|
| N-H/O-H Stretching Region | 3461 |
| C=N, C=C Stretching | 1648, 1615, 1569 |
| C-O, C-F Stretching | 1274, 1209 |
Data sourced from a study on a structurally related compound for illustrative purposes. wiley-vch.de
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. ¹H, ¹³C, and ¹⁹F NMR would be critical for the characterization of this compound.
¹H NMR would reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their integration (relative number of protons). The spectrum would be expected to show distinct signals for the protons on the quinoline ring and a singlet for the methoxy group protons.
¹³C NMR provides information on the carbon skeleton of the molecule. The spectrum would show separate signals for each unique carbon atom, including those in the quinoline ring, the methoxy group, and the trifluoromethyl group (which would exhibit a characteristic quartet due to coupling with the fluorine atoms).
¹⁹F NMR is specifically used to observe the fluorine atoms. For the -CF₃ group in this compound, a singlet would be expected in the ¹⁹F NMR spectrum, assuming no other fluorine atoms are present in the molecule.
While a complete NMR analysis for this compound is not available, data for the related compound 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline has been reported. wiley-vch.de
Table 2: ¹H and ¹³C NMR Data for the Related Compound 8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ¹H | 7.63-7.67 | m | Aromatic Protons |
| ¹H | 7.53 | t, J = 8.4 | Aromatic Proton |
| ¹H | 7.12 | d, J = 7.5 | Aromatic Proton |
| ¹H | 4.10 | s | Methoxy Protons (-OCH₃) |
| ¹H | 2.86 | s | Methyl Protons (-CH₃) |
| ¹³C | 157.2, 154.9, 140.4, 134.1, 127.3, 123.3, 122.2, 119.4, 115.3, 108.2 | - | Aromatic and Quinoline Carbons |
| ¹³C | 55.9 | - | Methoxy Carbon |
| ¹³C | 25.5 | - | Methyl Carbon |
Data sourced from a study on a structurally related compound for illustrative purposes. wiley-vch.de
Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be necessary to unambiguously assign all proton and carbon signals and to provide insights into the through-bond connectivity of the molecule. NOESY or ROESY experiments could be used to investigate the through-space proximity of protons, offering valuable information about the compound's preferred conformation in solution.
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the quinoline chromophore. These bands are typically attributed to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the nature and position of substituents on the quinoline ring. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group would be expected to modulate the electronic transitions of the parent quinoline system.
Studies on other quinoline derivatives show characteristic absorption peaks that are indicative of the π-π* transitions within the quinoline ring. researchgate.net For instance, research on 8-hydroxyquinoline (B1678124) derivatives has identified such transitions in their UV-Vis spectra. researchgate.net While specific data for this compound is not available, it is anticipated that its spectrum would be analyzed to understand the influence of its substituents on the electronic properties of the quinoline core. Furthermore, changes in the UV-Vis spectrum upon varying solvent polarity or upon interaction with other molecules can be used to study intermolecular interactions.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Analysis
A successful X-ray crystallographic analysis of this compound would yield a wealth of structural information. However, no such study is currently available in the surveyed literature. For illustrative purposes, the crystal structure of a related compound, 8-methoxy-4-(4-methoxyphenyl)quinoline, has been determined. nih.govresearchgate.net
X-ray crystallography would unambiguously determine the solid-state conformation of this compound. This includes the planarity of the quinoline ring system and the orientation of the methoxy and trifluoromethyl substituents relative to the ring.
In the crystal structure of the related 8-methoxy-4-(4-methoxyphenyl)quinoline, the quinoline motif was found to be essentially planar. nih.gov The methoxyphenyl substituent, however, was twisted with respect to the quinoline group, exhibiting a significant dihedral angle. nih.govresearchgate.net A similar analysis for this compound would precisely define the rotational position of the methoxy group and the geometry of the trifluoromethyl group.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, van der Waals forces, and π-π stacking interactions.
For this compound, potential intermolecular interactions that could be identified include:
C-H···O and C-H···N hydrogen bonds: Weak hydrogen bonds involving the hydrogen atoms of the quinoline ring or methoxy group and the oxygen or nitrogen atoms of neighboring molecules.
π-π stacking: Interactions between the aromatic π-systems of adjacent quinoline rings. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be determined.
Interactions involving the trifluoromethyl group: The fluorine atoms of the -CF₃ group can participate in weak C-H···F hydrogen bonds or other dipole-dipole interactions.
In the crystal structure of 8-methoxy-4-(4-methoxyphenyl)quinoline, the molecules form zigzag chains linked by C-H···O hydrogen bonds, and these chains are further connected by weak C-H···π interactions. nih.govresearchgate.net The analysis of the crystal structure of this compound would provide similar critical insights into its supramolecular assembly in the solid state.
Table 3: Crystal Data for the Related Compound 8-Methoxy-4-(4-methoxyphenyl)quinoline
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.362 (2) |
| b (Å) | 10.355 (2) |
| c (Å) | 14.276 (4) |
| β (°) | 101.556 (6) |
| Volume (ų) | 1355.9 (5) |
| Z | 4 |
Data sourced from a study on a structurally related compound for illustrative purposes. nih.govresearchgate.net
Mass Spectrometry for Reaction Monitoring and Mechanistic Pathway Analysis
Mass spectrometry (MS) has emerged as a powerful and indispensable tool in modern organic synthesis, providing real-time insights into reaction progress and enabling the elucidation of complex mechanistic pathways. Its high sensitivity and specificity allow for the direct observation of reactants, intermediates, products, and byproducts in a reaction mixture. This capability is particularly valuable in the synthesis of complex molecules like this compound, where understanding the reaction dynamics is crucial for optimizing conditions and maximizing yield. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules directly from the reaction solution, making them ideal for online reaction monitoring. researchgate.net
Reaction Monitoring in the Synthesis of this compound
The synthesis of substituted quinolines can involve multiple steps and the potential for various side reactions. Online mass spectrometry can be coupled with a reaction vessel, such as a continuous flow reactor, to monitor the consumption of starting materials and the formation of this compound in real time. nih.govdurham.ac.uk By continuously drawing a small sample from the reaction mixture into the mass spectrometer, chemists can track the concentration profiles of key species.
Elucidation of Mechanistic Pathways
Tandem mass spectrometry (MS/MS) is a key technique for unraveling the mechanistic details of chemical reactions. In an MS/MS experiment, a specific ion of interest (a precursor ion), such as a suspected reaction intermediate, is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a structural fingerprint of the precursor ion. rsc.org
For the study of the formation of this compound, researchers could identify potential intermediates from the reaction mixture using MS. These intermediates would then be subjected to MS/MS analysis to confirm their structures. The fragmentation patterns observed would be compared with those of known related compounds and with theoretical fragmentation pathways.
Based on the known fragmentation behavior of quinoline derivatives and compounds with methoxy and trifluoromethyl groups, a plausible fragmentation pathway for protonated this compound can be proposed. The initial fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a trifluoromethyl radical (•CF₃). The stability of the quinoline ring suggests that it would remain intact during the initial fragmentation steps. nih.govresearchgate.net Further fragmentation could involve the characteristic loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the quinoline core. nih.gov The study of trifluoromethyl-substituted heterocycles has shown that the CF₃ group can significantly influence fragmentation pathways. fluorine1.ru
A detailed analysis of the product ions can help to piece together the sequence of bond-forming and bond-breaking events, thus illuminating the reaction mechanism. For example, the detection of specific intermediates can help to distinguish between different proposed cyclization strategies in the formation of the quinoline ring.
Hypothetical Fragmentation Data for this compound
The following table presents a hypothetical set of mass spectrometry data for this compound, based on the expected fragmentation patterns for similar compounds.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment Ion |
| 228.06 | 213.04 | •CH₃ | [M+H - •CH₃]⁺ |
| 228.06 | 199.05 | CO | [M+H - CO]⁺ |
| 228.06 | 159.05 | •CF₃ | [M+H - •CF₃]⁺ |
| 213.04 | 185.04 | CO | [M+H - •CH₃ - CO]⁺ |
| 159.05 | 144.03 | •CH₃ | [M+H - •CF₃ - •CH₃]⁺ |
| 159.05 | 131.04 | CO | [M+H - •CF₃ - CO]⁺ |
Advanced Applications and Future Research Trajectories for 4 Methoxy 8 Trifluoromethylquinoline
Utilization as Chemical Probes in Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. researchgate.net The development of effective chemical probes is crucial for understanding complex biological processes and for drug discovery. While direct studies on 4-Methoxy-8-trifluoromethylquinoline as a chemical probe are not extensively documented, the photophysical properties of structurally related quinolines suggest its significant potential in this area.
For instance, studies on 6-amino-4-(trifluoromethyl)quinolines have revealed promising photophysical properties, including fluorescence. nih.gov It is plausible that this compound could also exhibit interesting fluorescent properties. The presence of the methoxy (B1213986) and trifluoromethyl groups can modulate the electron distribution within the quinoline (B57606) ring system, potentially leading to environmentally sensitive fluorescence. This characteristic is highly desirable for chemical probes designed to report on specific microenvironments within a cell, such as changes in polarity or the binding to a target protein.
Future research could focus on designing and synthesizing fluorescent probes based on the this compound scaffold. These probes could be further functionalized to target specific organelles or biomolecules, enabling real-time imaging and tracking of biological events.
| Potential Probe Feature | Rationale based on Analogous Compounds | Potential Application |
| Environmentally Sensitive Fluorescence | The electronic nature of the methoxy and trifluoromethyl substituents can influence the excited state properties, leading to solvatochromism. | Probing the polarity of protein binding sites or cellular membranes. |
| Target-Specific Labeling | The quinoline core can be modified with reactive groups or affinity tags. | Covalent labeling of active sites or specific recognition of biological targets. |
| Förster Resonance Energy Transfer (FRET) | The emission spectrum could be tuned to overlap with the absorption spectrum of an acceptor fluorophore. | Studying protein-protein interactions or conformational changes. |
Role as Key Building Blocks in the Synthesis of Complex Organic Molecules and Scaffolds
The quinoline nucleus is a versatile building block in organic synthesis, providing a rigid scaffold that can be readily functionalized. nih.govfrontiersin.org this compound, with its distinct substituents, offers unique opportunities for the synthesis of complex molecules. The methoxy group can act as a directing group in electrophilic aromatic substitution reactions, while the trifluoromethyl group can influence the reactivity and properties of the final products.
The synthetic utility of quinoline derivatives is well-established, with numerous methods available for their preparation and modification. nih.govresearchgate.net These methods can be applied to this compound to introduce additional functional groups, paving the way for the construction of novel and complex molecular architectures. For example, the quinoline nitrogen can be quaternized or oxidized, and the aromatic rings can be further substituted to build intricate polycyclic systems.
The development of new synthetic methodologies that are both efficient and environmentally friendly is an ongoing effort in quinoline chemistry. nih.gov Future work in this area could involve the use of this compound as a starting material in cascade reactions or multicomponent reactions to rapidly generate molecular diversity.
| Synthetic Transformation | Potential Outcome | Relevance |
| Electrophilic Aromatic Substitution | Introduction of new functional groups on the benzene (B151609) ring, directed by the methoxy group. | Access to a wider range of derivatives with tailored properties. |
| Nucleophilic Aromatic Substitution | Displacement of the methoxy group (if activated) to introduce different functionalities. | Diversification of the quinoline scaffold. |
| C-H Activation | Direct functionalization of the quinoline core without pre-functionalization. | More atom-economical and efficient synthesis of complex molecules. |
Exploration in Materials Science and Optoelectronic Applications
Quinoline derivatives have found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov The photophysical properties of these compounds, such as their fluorescence and charge-transport characteristics, are key to their performance in these applications. The specific substitution pattern of this compound suggests its potential utility in this field.
The combination of an electron-donating group (methoxy) and an electron-withdrawing group (trifluoromethyl) can lead to intramolecular charge transfer (ICT) character in the excited state. This can result in large Stokes shifts and emission in the visible region of the spectrum, which are desirable properties for OLED emitters. Furthermore, the trifluoromethyl group can enhance the electron-transporting properties of the molecule, a crucial factor for efficient OLEDs. Research on 8-Methoxy-4-(4-methoxyphenyl)quinoline has highlighted its role as an intermediate for materials used in OLEDs, suggesting a similar potential for its trifluoromethylated analogue. nih.gov
Future research should involve the synthesis and characterization of the photophysical and electronic properties of this compound and its derivatives. This would include measuring their absorption and emission spectra, fluorescence quantum yields, and charge carrier mobilities to assess their suitability for various optoelectronic applications.
| Property | Potential Advantage in Materials Science |
| Intramolecular Charge Transfer | Tunable emission color and large Stokes shift. |
| Electron-Withdrawing CF3 Group | Improved electron transport properties. |
| Thermal and Photochemical Stability | Enhanced device lifetime and performance. |
Potential in Catalysis and Ligand Design for Metal Complexes
The quinoline framework can act as a ligand for transition metals, and the resulting complexes can exhibit interesting catalytic properties. nih.govdntb.gov.ua The nitrogen atom of the pyridine (B92270) ring provides a coordination site, and the substituents on the quinoline ring can be used to fine-tune the electronic and steric properties of the metal center.
The presence of both a methoxy and a trifluoromethyl group in this compound makes it an intriguing candidate for ligand design. The electron-donating methoxy group can increase the electron density on the metal center, potentially enhancing its catalytic activity in oxidative addition reactions. Conversely, the electron-withdrawing trifluoromethyl group can make the metal center more electrophilic, which could be beneficial for reactions involving nucleophilic attack. This electronic dichotomy offers a unique handle to modulate the reactivity of a metal catalyst.
Studies on copper complexes with unsymmetrical trifluoromethyl methoxyphenyl β-diketones have shown that the position of the methoxy group can influence the biological activity of the complex, highlighting the importance of substituent effects. mdpi.com A similar principle can be applied to the design of catalysts. Future research could explore the synthesis of metal complexes of this compound and evaluate their performance in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.
| Metal Complex Feature | Potential Catalytic Application |
| Tunable Electronic Properties | Fine-tuning of catalyst reactivity and selectivity. |
| Bidentate or Monodentate Coordination | Versatility in catalyst design for different reaction types. |
| Chiral Variants | Enantioselective catalysis for the synthesis of chiral molecules. |
Unexplored Research Avenues and Emerging Trends in Quinoline Chemistry
The field of quinoline chemistry is continuously evolving, with new synthetic methods and applications being discovered regularly. While much is known about the general properties of quinolines, the specific potential of many derivatives, including this compound, remains largely untapped.
One emerging trend is the use of computational methods to predict the properties and reactivity of new molecules. nih.govdntb.gov.ua These in silico approaches can guide the synthesis of novel quinoline derivatives with desired characteristics, saving time and resources. For this compound, computational studies could be used to predict its photophysical properties, its potential as a ligand, and its likely biological targets.
Another area of growing interest is the development of "smart" materials based on quinoline scaffolds. These materials can respond to external stimuli, such as light, pH, or the presence of specific analytes. The unique electronic properties of this compound could be harnessed to create novel sensors or responsive materials.
Emphasis on Interdisciplinary Research and Collaborative Initiatives
To fully realize the potential of this compound and other complex functional molecules, interdisciplinary research and collaboration are essential. The journey from a synthesized molecule to a real-world application requires the expertise of chemists, biologists, materials scientists, and engineers.
For example, the development of a new chemical probe based on this compound would require synthetic chemists to design and prepare the molecule, cell biologists to test its efficacy and specificity in biological systems, and physicists or engineers to develop the imaging instrumentation. Similarly, the creation of a new OLED material would involve collaboration between chemists who synthesize the material and materials scientists who fabricate and characterize the device.
Encouraging and funding collaborative initiatives between different research groups and institutions will be crucial for accelerating the discovery and development of new technologies based on quinoline chemistry.
Q & A
Q. Q1. What are the optimal synthetic routes for 4-Methoxy-8-trifluoromethylquinoline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted anilines with trifluoromethyl-containing ketones or aldehydes under acidic conditions. For example, Vilchis-Reyes et al. (2009) demonstrated that introducing trifluoromethyl groups via nucleophilic substitution or Pd-catalyzed cross-coupling enhances regioselectivity . Key parameters include:
Q. Q2. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR : The methoxy group appears as a singlet at δ 3.8–4.0 ppm, while the trifluoromethyl group splits adjacent protons into quartets (J = 8–10 Hz) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 257.1 (calculated for C₁₁H₈F₃NO).
- X-ray Crystallography : Used to resolve stereochemical ambiguities, as demonstrated for ethyl carboxylate derivatives in and .
Advanced Research Questions
Q. Q3. What mechanistic insights explain the contradictory bioactivity results of this compound derivatives in Plasmodium vs. mammalian cell models?
Methodological Answer: Contradictions arise from differences in target specificity and metabolic stability. For example:
- Haemoglobin degradation inhibition : The quinoline scaffold disrupts haemozoin formation in Plasmodium (IC₅₀ = 0.8 µM), but mammalian cells lack this pathway .
- Cytotoxicity : Mammalian cells show higher sensitivity (IC₅₀ = 12 µM) due to off-target binding to cytochrome P450 enzymes .
Resolution Strategy : - Use isogenic cell lines to isolate target effects.
- Conduct metabolomic profiling to identify degradation pathways .
Q. Q4. How can structural modifications at the 4-methoxy position enhance selectivity in kinase inhibition assays?
Methodological Answer:
- Rational Design : Replace methoxy with bulkier groups (e.g., morpholine) to block non-specific binding. Horchler et al. (2006) achieved 10-fold selectivity for PI3Kγ by introducing a morpholin-4-yl-phenylamide group .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict steric clashes with off-target kinases .
- Validation : Kinase profiling panels (e.g., Eurofins DiscoverX) quantify selectivity ratios .
Q. Q5. What analytical strategies resolve discrepancies in reported logP values for this compound?
Methodological Answer: Discrepancies stem from measurement techniques (shake-flask vs. HPLC).
Q. Q6. How do trifluoromethyl and methoxy groups influence photostability in UV-Vis studies?
Methodological Answer:
- Trifluoromethyl : Enhances stability by reducing electron density (λₘₐₓ = 320 nm, Δε < 5% after 24h UV exposure) .
- Methoxy : Increases susceptibility to photooxidation (λₘₐₓ shift to 340 nm after degradation) .
Mitigation : Add antioxidants (e.g., BHT) or use amber glassware .
Contradiction Analysis & Experimental Design
Q. Q7. How should researchers address conflicting data on genotoxicity in bacterial vs. mammalian assays?
Methodological Answer:
- Ames Test : Negative results (no mutagenicity in S. typhimurium TA98) due to poor bacterial metabolite activation .
- Comet Assay : Positive in human lymphocytes (DNA strand breaks at 50 µM) .
Resolution : - Use metabolic activation systems (e.g., S9 liver fractions) in bacterial tests.
- Conduct transcriptomic analysis (RNA-seq) to identify stress pathways .
Guidance for Rigorous Research (Aligned with & 19):
- PICO Framework : Define Population (e.g., enzyme targets), Intervention (structural modifications), Comparison (wild-type vs. mutants), Outcome (IC₅₀, selectivity).
- FINER Criteria : Ensure feasibility (e.g., synthetic accessibility), novelty (e.g., unexplored substituents), and relevance (e.g., antimalarial drug resistance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
